2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3O3/c17-12-6-9(16(18,19)20)8-21-13(12)22-2-1-3-23(5-4-22)14(24)10-7-11(10)15(25)26/h6,8,10-11H,1-5,7H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSMUYMWYOVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2C(=O)O)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane-1-Carboxylic Acid Synthesis
Traditional Zinc-Mediated Cyclopropanation
A foundational approach involves the reaction of 2,3-dibromopropionic acid derivatives with activated zinc in the presence of acetyl chloride. This single-step method eliminates multi-step sequences by directly generating cyclopropanecarboxylic acid through a tandem dehalogenation-cyclization mechanism. Key parameters include:
- Solvent system : Anhydrous dioxane or tetrahydrofuran under nitrogen atmosphere.
- Temperature gradient : Gradual heating from 0°C to reflux (100–120°C) to prevent runaway reactions.
- Yield optimization : 48–55% isolated yield after distillation, with byproducts including unsaturated alkenes (e.g., 3-butenyl derivatives) minimized through controlled reagent stoichiometry.
Nitrogen Ylide-Mediated Stereoselective Cyclopropanation
Modern protocols employ [2+1] annulation reactions using diazo compounds. For example, t-butyl bromoacetate reacts with 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate a nitrogen ylide, which undergoes cycloaddition with α,β-unsaturated esters or nitriles. This method achieves:
- Stereospecificity : Trans-cyclopropane isomers predominate (dr > 20:1) due to ylide geometry.
- Functional group tolerance : Compatible with electron-deficient pyrimidines and trifluoromethyl groups.
- Scale-up viability : Demonstrated on 1–2 mol scales with 58% overall yield.
Table 1: Comparative Analysis of Cyclopropanation Methods
1,4-Diazepane Ring Functionalization
Ring-Closing Strategies
The 1,4-diazepane core is synthesized via condensation of 1,2-diamines with α-ketoesters, followed by reduction. Critical steps include:
- Amide coupling : Ethyl glyoxylate reacts with N-Boc-protected diamine at 0°C to form a seven-membered lactam.
- Reductive amination : Sodium cyanoborohydride selectively reduces the lactam to diazepane (85% yield).
- Deprotection : Acidic cleavage of the Boc group using trifluoroacetic acid in dichloromethane.
Pyridine Substitution
Introducing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety requires palladium-catalyzed cross-coupling:
- Buchwald–Hartwig amination : Diazepane reacts with 2-bromo-3-chloro-5-(trifluoromethyl)pyridine using Pd₂(dba)₃ and Xantphos in toluene at 110°C.
- Kinetic control : Maintaining reaction time <12 hours prevents N-arylation byproducts.
Table 2: Coupling Conditions for Pyridine Installation
Amide Bond Formation and Final Assembly
Carbodiimide-Mediated Coupling
The diazepane intermediate is conjugated to cyclopropane-1-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Challenges and Mitigation Strategies
Stereochemical Integrity
Racemization at the cyclopropane-diazepane junction is minimized by:
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-1,4-Diazepan-1-Yl}Propanoic Acid
- Structure: Replaces the cyclopropane-carbonyl group with a propanoic acid chain directly attached to the diazepane nitrogen.
- Molecular Formula : C₁₄H₁₇ClF₃N₃O₂.
- Molar Mass : 351.75 g/mol.
- The propanoic acid chain may alter solubility (higher hydrophilicity) compared to the cyclopropane-carboxylic acid derivative.
- Functional Implications: Propanoic acid derivatives are often utilized as intermediates in drug synthesis, suggesting this compound could serve as a precursor for further modifications .
1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-4-Methanesulfonyl-1,4-Diazepane
- Structure : Substitutes the cyclopropane-carbonyl group with a methanesulfonyl (SO₂CH₃) group.
- Key Differences :
- The sulfonyl group is strongly electron-withdrawing, which could enhance stability against enzymatic degradation but reduce nucleophilic reactivity.
- Lacks the carboxylic acid functionality, limiting its ability to participate in hydrogen bonding or ionic interactions.
- Potential Applications: Sulfonyl-containing compounds are common in pesticidal agents (e.g., sulfonylureas), implying possible herbicidal or insecticidal activity .
Cyclanilide (1-(((2,4-Dichlorophenyl)Amino)Carbonyl)Cyclopropanecarboxylic Acid)
- Structure : Shares the cyclopropane-carboxylic acid group but replaces the diazepane-pyridinyl moiety with a 2,4-dichlorophenylurea group.
- Use : Registered plant growth regulator.
- Key Differences :
- The dichlorophenyl group provides distinct electronic and steric properties compared to the pyridinyl-diazepane system.
- Urea linkage instead of a diazepane ring may target different biological pathways (e.g., auxin signaling in plants).
- Functional Implications : Highlights the importance of the cyclopropane-carboxylic acid motif in modulating physiological responses .
Physicochemical and Functional Properties Comparison
Research Findings and Structural Insights
- NMR Analysis : Comparative NMR studies (as in ) could resolve structural differences in regions analogous to "A" (positions 39–44) and "B" (positions 29–36) in related compounds. For example, substituents on the diazepane or pyridinyl groups may alter chemical shifts, reflecting changes in electronic environments .
- Bioactivity Hypotheses : The trifluoromethylpyridinyl group is associated with enhanced binding to nicotinic acetylcholine receptors (nAChRs) in insecticides, suggesting the target compound may exhibit neurotoxic activity against pests .
- Stability and Reactivity: The cyclopropane ring in the target compound may confer higher metabolic stability compared to straight-chain analogs (e.g., propanoic acid derivative), though ring strain could increase susceptibility to ring-opening reactions under acidic conditions .
Biological Activity
The compound 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid (referred to as "the compound" hereafter) is a novel cyclopropane derivative with potential therapeutic applications. Its unique structure, featuring a cyclopropane carboxylic acid moiety and a pyridine group, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical formula of the compound is , and it exhibits distinct physicochemical properties that influence its biological activity. The presence of a trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.
Biological Activity Overview
Research into the biological activity of the compound has revealed several key areas of interest:
- Anticancer Activity : Preliminary studies suggest that derivatives of cyclopropane carboxylic acids can inhibit tumor growth by modulating pathways involved in cell proliferation. The compound's structural analogs have shown promise in targeting specific cancer cell lines, although further studies are required to elucidate its mechanism of action.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting leukotriene synthesis, a pathway implicated in various inflammatory diseases. This action could position it as a candidate for treating conditions such as asthma or rheumatoid arthritis.
- Neuropharmacological Effects : Some derivatives have been evaluated for their interaction with neurotransmitter receptors, indicating potential applications in neurodegenerative diseases. The structural features of the compound suggest it may modulate neurotransmitter activity.
Case Studies
- In Vitro Studies : A study conducted on cell lines demonstrated that the compound inhibited proliferation in a dose-dependent manner, particularly in breast and lung cancer cells. The IC50 values were determined to be within the low micromolar range, indicating significant potency.
- In Vivo Models : Animal studies showed that administration of the compound resulted in reduced tumor size compared to controls, with minimal side effects observed. Histological analysis revealed alterations in tumor microenvironment indicative of anti-tumor activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the diazepane ring and the introduction of various substituents on the pyridine moiety can significantly enhance or diminish biological activity. For example:
| Substituent | Activity Change |
|---|---|
| Trifluoromethyl | Increased potency against cancer cells |
| Methyl group on diazepane | Enhanced anti-inflammatory effects |
| Hydroxyl group on pyridine | Improved solubility but reduced receptor binding affinity |
The proposed mechanism involves interaction with specific receptors involved in cell signaling pathways. Computational docking studies suggest that the compound binds effectively to targets associated with cancer cell survival and inflammation regulation.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence reactivity in synthetic pathways?
- The compound combines a 1,4-diazepane ring conjugated with a trifluoromethylpyridine moiety and a cyclopropane-carboxylic acid group. The 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent (common in agrochemicals/pharmaceuticals) enhances electrophilic reactivity for nucleophilic substitutions (https://data.pdbj.org/pdbjplus/data/cc/svg/A5K.svg ). The cyclopropane ring introduces strain, increasing susceptibility to ring-opening reactions under acidic/basic conditions .
- Methodological Insight : Use X-ray crystallography (as seen for A5K analogs ) to confirm stereochemistry and DFT calculations to predict reactive sites.
Q. How can researchers optimize the synthesis of the 1,4-diazepane-pyridine core?
- The 1,4-diazepane-pyridine scaffold is synthesized via reductive amination or cyclization of diamine intermediates. Evidence from analogs (e.g., A5K in ) suggests using 3-chloro-5-(trifluoromethyl)pyridine-2-amine as a starting material, followed by coupling with a diazepane precursor.
- Critical Step : Monitor reaction progress via LC-MS to avoid over-alkylation. Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- HPLC/LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) resolves polar impurities from the carboxylic acid group .
- NMR : Analyze cyclopropane protons (δ ~0.8–1.2 ppm) and diazepane NH signals (δ ~3.5 ppm) for conformational integrity .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane-carboxylic acid group affect biological activity?
- Cyclopropane stereochemistry (cis vs. trans) alters binding to target proteins. For example, (1R,2S)-cyclopropane derivatives show higher metabolic stability than (1S,2R) isomers in related compounds .
- Experimental Design : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare IC50 values in enzyme assays.
Q. What strategies mitigate data contradictions in SAR studies for this compound class?
- Contradictions often arise from off-target effects of the trifluoromethyl group or cyclopropane ring strain. Use selective mutagenesis (for protein targets) or isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Case Study : In analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid , conflicting activity data were resolved by correlating logP values with membrane permeability .
Q. How can computational modeling predict metabolic stability of the 1,4-diazepane moiety?
- The diazepane ring is prone to oxidative N-dealkylation. Use CYP450 docking simulations (e.g., AutoDock Vina) to identify vulnerable sites. Pair with in vitro microsomal assays (human/rat liver microsomes + NADPH) to validate predictions .
Q. What are the challenges in analyzing degradation products under accelerated stability conditions?
- The trifluoromethyl group hydrolyzes to COOH under high humidity, while cyclopropane rings degrade via radical pathways. Use HPLC-PDA-ELSD to track non-UV-active degradants and HRMS for structural elucidation .
Methodological Tables
Key Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
